Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
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Overview
Description
Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is an organic compound that features a boron-containing dioxaborolane ring. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration of alkenes followed by oxidation to introduce the boron moiety. The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where alkenes are reacted with boron reagents in the presence of catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boron atom can be substituted with other functional groups through coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium or copper catalysts in the presence of appropriate ligands.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted alkenes or alkanes depending on the reagents used.
Scientific Research Applications
Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate involves the formation of carbon-carbon bonds through coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds by stabilizing reaction intermediates. This compound often targets specific molecular pathways involved in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is unique due to its specific structure that allows for versatile applications in organic synthesis. The presence of the dioxaborolane ring enhances its reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C14H25BO4 |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
ethyl (E)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
InChI |
InChI=1S/C14H25BO4/c1-7-17-12(16)9-8-11(2)10-15-18-13(3,4)14(5,6)19-15/h10H,7-9H2,1-6H3/b11-10+ |
InChI Key |
BUXWIPNJBIUMSL-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCC(=O)OCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCC(=O)OCC |
Origin of Product |
United States |
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